molecular formula C14H13NOS B7807635 2-(Benzyloxy)benzothioamide

2-(Benzyloxy)benzothioamide

Cat. No.: B7807635
M. Wt: 243.33 g/mol
InChI Key: OBRSOXAABZXCFN-UHFFFAOYSA-N
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Description

2-(Benzyloxy)benzothioamide is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)benzothioamide typically involves the reaction of 2-aminobenzenethiol with benzyl chloride under basic conditions. The reaction proceeds through the formation of a benzyl ether intermediate, which is then converted to the thioamide by the addition of a suitable thioamide source such as thiourea or ammonium thiocyanate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)benzothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

Scientific Research Applications

2-(Benzyloxy)benzothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)benzothioamide involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the benzyl ether group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the observed biological activities .

Comparison with Similar Compounds

  • 2-Aminobenzothiazole
  • **

Properties

IUPAC Name

2-phenylmethoxybenzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NOS/c15-14(17)12-8-4-5-9-13(12)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRSOXAABZXCFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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